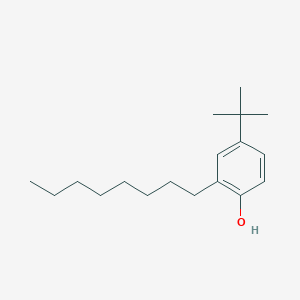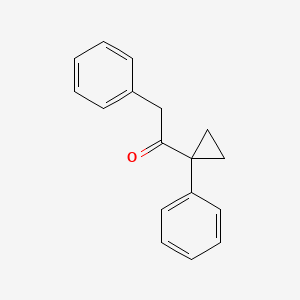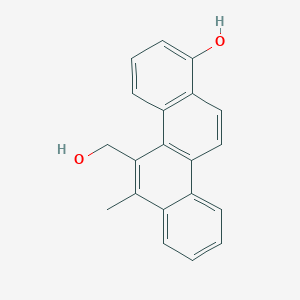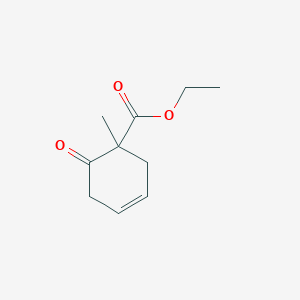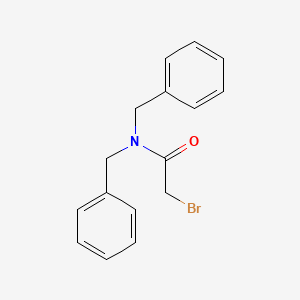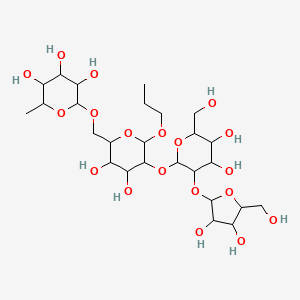
Propyl alpha-ristotetraoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl alpha-ristotetraoside is a complex carbohydrate derivative known for its unique structural properties and potential applications in various scientific fields. It is a glycoside composed of a propyl group attached to a ristotetraose sugar moiety. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl alpha-ristotetraoside typically involves the glycosylation of ristotetraose with a propyl alcohol derivative. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process may involve several steps, including the protection and deprotection of hydroxyl groups to ensure selective glycosylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of biocatalysts, such as glycosyltransferases, can enhance the efficiency of the process. Additionally, purification techniques like chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Propyl alpha-ristotetraoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the glycosidic bond can lead to the formation of simpler sugar alcohols.
Substitution: The propyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of this compound aldehyde or carboxylic acid derivatives.
Reduction: Production of this compound alcohols.
Substitution: Generation of various substituted this compound derivatives.
Scientific Research Applications
Propyl alpha-ristotetraoside has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its potential role in cellular signaling and as a substrate for glycosidase enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of complex carbohydrates and as a precursor for the production of bioactive compounds.
Mechanism of Action
The mechanism of action of propyl alpha-ristotetraoside involves its interaction with specific molecular targets, such as enzymes and receptors. The glycosidic bond in the compound can be cleaved by glycosidase enzymes, releasing the active sugar moiety. This interaction can modulate various biochemical pathways, including those involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Propyl beta-ristotetraoside: Similar structure but with a different glycosidic linkage.
Methyl alpha-ristotetraoside: Contains a methyl group instead of a propyl group.
Ethyl alpha-ristotetraoside: Contains an ethyl group instead of a propyl group.
Uniqueness
Propyl alpha-ristotetraoside is unique due to its specific glycosidic linkage and the presence of a propyl group, which can influence its chemical reactivity and biological activity. Its distinct structure allows for specific interactions with enzymes and receptors, making it a valuable compound for various research applications.
Properties
CAS No. |
126990-49-6 |
|---|---|
Molecular Formula |
C26H46O19 |
Molecular Weight |
662.6 g/mol |
IUPAC Name |
2-[[5-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-propoxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C26H46O19/c1-3-4-38-25-21(18(35)15(32)11(43-25)7-39-23-20(37)16(33)12(29)8(2)40-23)45-26-22(17(34)13(30)9(5-27)42-26)44-24-19(36)14(31)10(6-28)41-24/h8-37H,3-7H2,1-2H3 |
InChI Key |
DJCKAMCJNTUQIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)C)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


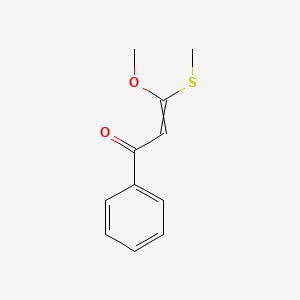


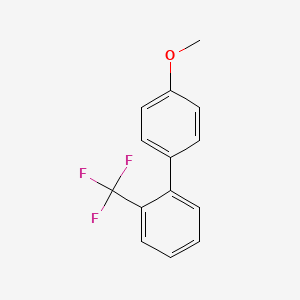
![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)

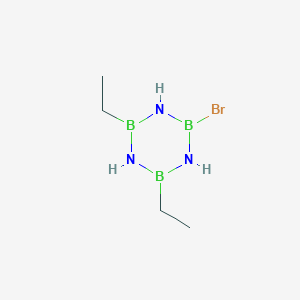
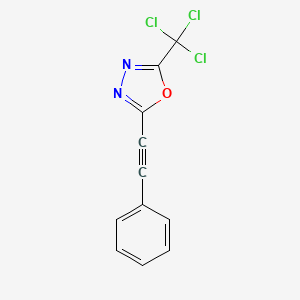
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
